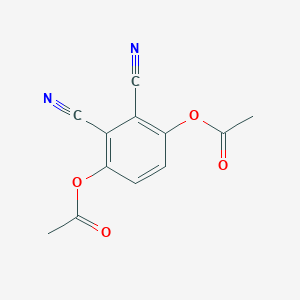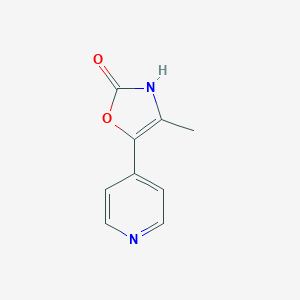
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic organic compound that has been widely used in scientific research. It is also known as N-oxazolone or oxazolone. The compound has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves the activation of T cells in the immune system. The compound acts as a hapten and binds to proteins in the skin, forming a complex that is recognized by T cells as foreign. This leads to the activation of T cells and the production of cytokines and chemokines that mediate the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone are mainly related to its immunological properties. The compound induces a strong immune response in animals, leading to the production of antibodies and T cells specific to the hapten. This response can be used to study the mechanisms of immune regulation and to develop immunotherapeutic strategies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in lab experiments include its high potency and specificity in inducing immune responses. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These include:
1. Development of new immunotherapeutic agents based on the compound.
2. Investigation of the molecular mechanisms underlying the immune response to the compound.
3. Development of new animal models for studying immune regulation and autoimmune diseases.
4. Optimization of the synthesis and purification methods for the compound.
5. Evaluation of the potential applications of the compound in diagnostic and therapeutic settings.
In conclusion, 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a valuable tool in scientific research for studying the immune response in animals. The compound has a well-defined mechanism of action and can induce a strong immune response. Future research on the compound has the potential to lead to the development of new immunotherapeutic agents and the optimization of existing diagnostic and therapeutic strategies.
Métodos De Síntesis
The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved through the condensation reaction between 4-pyridinecarboxaldehyde and methylglyoxal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has been extensively used in scientific research as a model antigen for studying the immune response in animals. It is used to induce contact hypersensitivity in experimental animals such as mice and rats. The compound is also used in the development of vaccines and immunotherapeutic agents.
Propiedades
Número CAS |
132338-12-6 |
|---|---|
Nombre del producto |
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone |
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |
Clave InChI |
HYFQYGZLUXYDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
SMILES canónico |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
Otros números CAS |
132338-12-6 |
Sinónimos |
4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



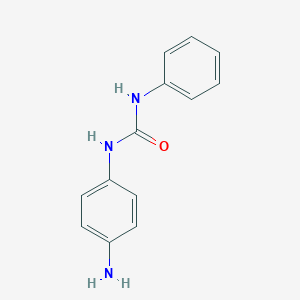
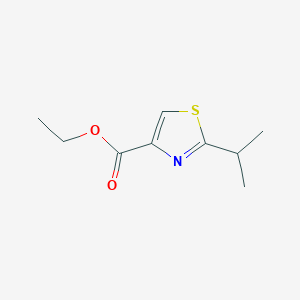
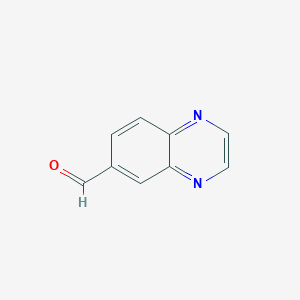
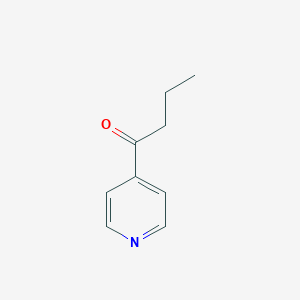
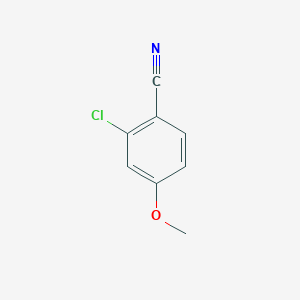
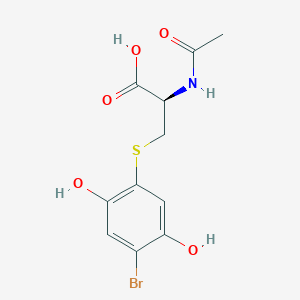
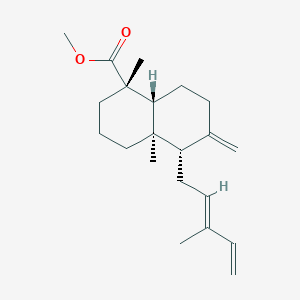

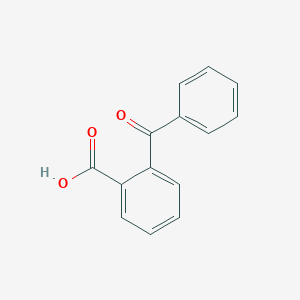
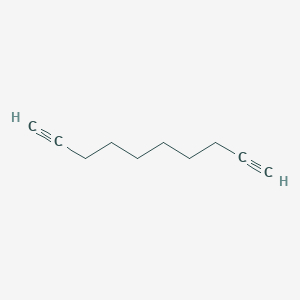
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
